Linker Length Comparison: Pomalidomid-C6-PEG3-butyl-N3 Falls Within the Optimal 8-20 Atom Range for Productive Ternary Complex Formation
The linker of Pomalidomid-C6-PEG3-butyl-N3 comprises a C6 alkyl chain (6 atoms), a PEG3 spacer (9 atoms: 6 carbons + 3 oxygens), and a butyl segment (4 atoms), totaling approximately 19 atoms in length . In contrast, the commonly used analog Pomalidomide-PEG3-azide contains only the PEG3 spacer (~9 atoms) as its linker component, resulting in a significantly shorter tether . Empirical studies in pomalidomide-based PROTACs indicate that optimal degradation typically occurs with linker lengths ranging from 8 to 20 atoms, with the 19-atom span of Pomalidomid-C6-PEG3-butyl-N3 falling squarely within this optimal window .
| Evidence Dimension | Linker Atom Count |
|---|---|
| Target Compound Data | ~19 atoms (C6 + PEG3 + butyl) |
| Comparator Or Baseline | Pomalidomide-PEG3-azide: ~9 atoms (PEG3 only) |
| Quantified Difference | ~10 additional atoms (approximately 111% increase in linker length) |
| Conditions | Structural analysis based on chemical composition; optimal range derived from literature reports on pomalidomide-based PROTAC linker SAR |
Why This Matters
Linker length directly governs ternary complex geometry and degradation efficiency; a linker that is too short or too long can abolish activity, making the 19-atom length of this conjugate a strategic starting point for degrader design.
